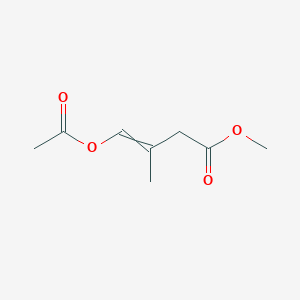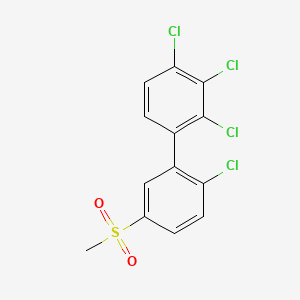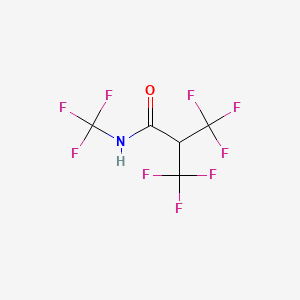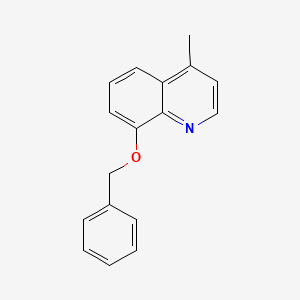
1,1'-Biphenyl, 4'-methyl-3,5-bis(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Biphenyl, 4’-methyl-3,5-bis(trifluoromethyl)- is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a biphenyl core with a methyl group at the 4’ position and two trifluoromethyl groups at the 3 and 5 positions. The trifluoromethyl groups are known for their electron-withdrawing properties, which can significantly influence the chemical behavior of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 4’-methyl-3,5-bis(trifluoromethyl)- can be achieved through various methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction typically requires a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Biphenyl, 4’-methyl-3,5-bis(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding biphenyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the biphenyl core, facilitated by the electron-withdrawing trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated biphenyl derivatives.
Applications De Recherche Scientifique
1,1’-Biphenyl, 4’-methyl-3,5-bis(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers
Mécanisme D'action
The mechanism of action of 1,1’-Biphenyl, 4’-methyl-3,5-bis(trifluoromethyl)- involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Bis(trifluoromethyl)-1,1’-biphenyl: Similar structure but lacks the methyl group at the 4’ position.
3,5-Bis(trifluoromethyl)aniline: Contains an aniline group instead of a biphenyl core.
1,5-Bis[4-(trifluoromethyl)phenyl]-1,4-pentadien-3-one: Contains a pentadienone linker instead of a biphenyl core
Uniqueness
1,1’-Biphenyl, 4’-methyl-3,5-bis(trifluoromethyl)- is unique due to the presence of both a methyl group and two trifluoromethyl groups on the biphenyl core
Propriétés
Numéro CAS |
97067-21-5 |
|---|---|
Formule moléculaire |
C15H10F6 |
Poids moléculaire |
304.23 g/mol |
Nom IUPAC |
1-(4-methylphenyl)-3,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C15H10F6/c1-9-2-4-10(5-3-9)11-6-12(14(16,17)18)8-13(7-11)15(19,20)21/h2-8H,1H3 |
Clé InChI |
POJNNWGAANLZOW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Carbamic acid;4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol](/img/structure/B14336255.png)
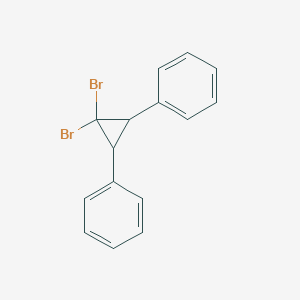
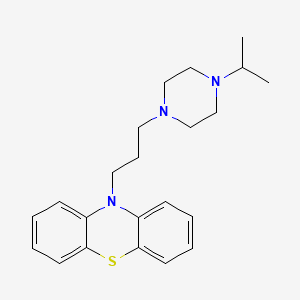

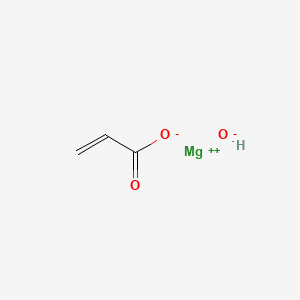
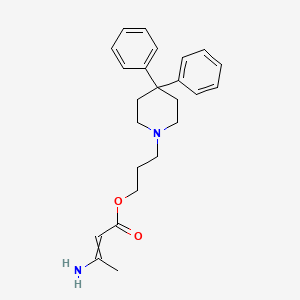

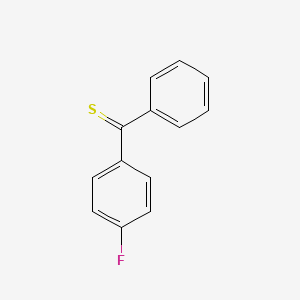
![(1,4-Phenylene)bis{[2-(3-aminophenoxy)phenyl]methanone}](/img/structure/B14336297.png)

